2-Anilinobutanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-anilinobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)11-8-6-4-3-5-7-8/h3-7,9,11H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZHXNUAOYPZQJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67832-70-6 | |
| Record name | NSC105541 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(phenylamino)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Anilinobutanoic Acid and Its Derivatives
Conventional Organic Synthesis Approaches
Traditional synthesis relies on well-established organic reactions, often assembled in multi-step sequences to build the target molecule from simpler, commercially available starting materials.
The formation of the core aniline-to-alpha-carbon bond in 2-anilinobutanoic acid can be envisioned through the condensation of aniline (B41778) with a suitable four-carbon carbonyl precursor. A primary route involves the reaction of aniline with an α-keto acid, such as 2-oxobutanoic acid. This reaction typically proceeds via the formation of an intermediate imine (a Schiff base), which is subsequently reduced to yield the final secondary amine product. This reductive amination process is a cornerstone of amine synthesis.
The initial condensation is often catalyzed by an acid and involves the nucleophilic attack of the aniline nitrogen on the ketone's carbonyl carbon, followed by dehydration. The resulting C=N double bond of the imine is then reduced using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation. The choice of reducing agent and reaction conditions is critical to ensure the chemoselective reduction of the imine without affecting the carboxylic acid group. Catalyst- and additive-free methods, proceeding through an imine condensation–isoaromatization sequence, have also been developed for synthesizing substituted aniline derivatives. beilstein-journals.org
| Precursor 1 | Precursor 2 | Key Transformation | Product |
| Aniline | 2-Oxobutanoic acid | Reductive Amination | This compound |
| Aniline | α-Diazoketone | Copper-catalyzed condensation | Imidazo[1,2-a]pyridines researchgate.net |
| Primary Amines | (E)-2-Arylidene-3-cyclohexenones | Imine Condensation–Isoaromatization | 2-Benzyl N-substituted anilines beilstein-journals.org |
Designing a multi-step synthesis offers flexibility in constructing the this compound skeleton. A logical approach involves breaking the molecule down into simpler fragments and identifying reliable reactions to connect them. youtube.com One potential retrosynthetic analysis would disconnect the N-C bond, suggesting a nucleophilic substitution reaction between aniline and a butanoic acid derivative bearing a leaving group at the alpha position (e.g., 2-bromobutanoic acid).
A typical forward synthesis based on this strategy would be:
Halogenation: Starting with butanoic acid, the alpha-carbon is halogenated, for instance, using bromine (Br₂) and a catalyst like phosphorus tribromide (PBr₃) in a Hell-Volhard-Zelinsky reaction to produce 2-bromobutanoic acid.
Nucleophilic Substitution: The resulting α-halo acid is then treated with an excess of aniline. The aniline acts as a nucleophile, displacing the bromide to form the C-N bond and yield this compound. An excess of aniline or the addition of a non-nucleophilic base is necessary to neutralize the hydrobromic acid (HBr) generated during the reaction.
The efficiency of such multi-step sequences often depends on the yield of each individual step. youtube.com Strategic planning is essential to select reactions that are high-yielding and avoid sensitive functional groups that might require protection and deprotection steps. youtube.comyoutube.com
Intramolecular reactions provide an elegant pathway to cyclic derivatives which can potentially serve as precursors to this compound. For instance, a molecule containing both an amine and an activated carboxylic acid separated by an appropriate carbon chain can undergo intramolecular amidation to form a lactam (a cyclic amide).
In the context of this compound, one could design a precursor that, upon cyclization, forms a five-membered lactam. Subsequent hydrolysis of this lactam ring under acidic or basic conditions would then yield the open-chain amino acid. Lewis acid-catalyzed intramolecular cyclization has been reported for creating functionalized dihydropyrroles, highlighting the utility of cyclization strategies in building complex nitrogen-containing skeletons. rsc.org
This compound can serve as a key precursor for the synthesis of more complex heterocyclic structures, such as benzimidazoles. Benzimidazoles are formed by the condensation of an o-phenylenediamine (B120857) (a benzene (B151609) ring with two adjacent amino groups) with a carboxylic acid or its derivative.
To synthesize a benzimidazole (B57391) from this compound, the aniline moiety would first need to be derived from an o-phenylenediamine. A plausible synthetic route would involve the reaction of o-phenylenediamine with 2-bromobutanoic acid, where one of the amino groups acts as a nucleophile. The resulting intermediate, N-(2-aminophenyl)-2-aminobutanoic acid, possesses the necessary functionalities for cyclization. Heating this intermediate, often in the presence of an acid catalyst like p-toluenesulfonic acid or under thermal conditions, would promote the intramolecular condensation between the second amino group and the carboxylic acid, eliminating water to form the benzimidazole ring. nih.gov
Various catalytic systems have been developed to improve the efficiency of benzimidazole synthesis, including the use of solid acid catalysts like ZrO₂–Al₂O₃ or green chemistry approaches using zinc dust and NaHSO₃ in water. nih.govpcbiochemres.com These methods offer advantages such as mild reaction conditions, high yields, and catalyst reusability. nih.govpcbiochemres.com
| Reactants | Catalyst/Conditions | Product Type | Reference |
| o-Phenylenediamines, Aldehydes | p-Toluenesulfonic acid (grinding) | 1,2-Disubstituted benzimidazoles | nih.gov |
| 2-Nitroaniline, Aromatic Aldehydes | Zn/NaHSO₃ in water | Benzimidazole derivatives | pcbiochemres.compcbiochemres.com |
| o-Phenylenediamine, Carboxylic Acid | ZrO₂–Al₂O₃ (solid acid) | Substituted benzimidazoles | nih.gov |
Stereoselective and Asymmetric Synthesis Methodologies
Creating a specific stereoisomer of this compound requires the use of stereoselective or asymmetric synthesis, where a chiral center is introduced with a high degree of control. This is particularly important as the biological activity of chiral molecules often resides in only one enantiomer.
The synthesis of chiral α-amino acids is a well-developed field, with several powerful methods applicable to the synthesis of enantiomerically enriched this compound. rsc.org
Catalytic Asymmetric Hydrogenation: One of the most efficient methods is the asymmetric hydrogenation of a prochiral precursor. For example, the imine formed from the condensation of aniline and 2-oxobutanoic acid can be hydrogenated using a chiral catalyst. Nickel-catalyzed asymmetric hydrogenation of N-sulfonyl ketimino esters has been shown to produce chiral α-amino acid derivatives with excellent yields (97–99%) and high enantiomeric excess (90 to >99% ee). rsc.orgrsc.org
Biocatalysis: Enzymes offer a green and highly selective alternative. Imine reductases (IREDs) can catalyze the reductive amination of α-ketoesters with amines to generate N-substituted α-amino esters with high conversion and excellent enantioselectivity under mild conditions. nih.gov
Chiral Auxiliaries: Another common strategy involves the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate to direct a subsequent reaction stereoselectively. For instance, chiral N-tert-butanesulfinyl imines, derived from aldehydes, can undergo addition reactions with organometallic reagents, followed by cyclization and removal of the auxiliary to yield chiral pyrrolidine (B122466) scaffolds. nih.gov A similar strategy could be adapted for acyclic systems. The use of chiral Ni(II) complexes of Schiff bases derived from a chiral ligand and an amino acid has also proven effective for the asymmetric synthesis of various non-canonical amino acids. nih.govresearchgate.net
Stereoselective Alkylation: The diastereoselective alkylation of a chiral enolate equivalent is another powerful tool. For example, the lithium salt of a bislactim ether can be added to prochiral alkenylphosphonates in a highly regio- and stereoselective manner to produce optically pure amino phosphonic acid derivatives. sciforum.netresearchgate.net This principle of stereoselective addition to a double bond can be applied to construct the chiral center in this compound precursors.
| Method | Catalyst/Auxiliary | Precursor Type | Key Feature | Reference |
| Asymmetric Hydrogenation | Chiral Ni-complex | N-sulfonyl ketimino ester | High yield and enantioselectivity (>99% ee) | rsc.orgrsc.org |
| Biocatalytic Reductive Amination | Imine Reductase (IRED) | α-Ketoester and amine | High conversion and enantioselectivity | nih.gov |
| Chiral Auxiliary Approach | Chiral Ni(II) Schiff base complex | Glycine (B1666218) or Alanine derivative | Asymmetric alkylation, Michael additions | nih.govresearchgate.net |
| Conjugate Addition | Homochiral lithium amide | α,β-Unsaturated ester | Diastereoselective formation of 2-azido-3-amino esters | nih.gov |
Nickel-Catalyzed Asymmetric Hydrogenation Techniques
Nickel-catalyzed asymmetric hydrogenation has emerged as a powerful and cost-effective alternative to methods using precious metals like rhodium, iridium, or palladium. rsc.orgbohrium.com This technique is particularly effective for the synthesis of chiral α-substituted propionic acids through the hydrogenation of α-substituted acrylic acids. nih.gov
The process typically involves a chiral nickel-phosphine complex that facilitates the enantioselective addition of hydrogen across a double bond. For instance, α-phenylacrylic acid has been successfully hydrogenated using a Ni(OAc)₂·4H₂O/ (R,R)-BenzP* catalyst system, achieving high conversion and enantioselectivity. researchgate.net While direct examples for this compound precursors are specific, the general applicability of this method to α-substituted acrylic acids suggests its potential for synthesizing the target compound.
Key developments in this area include the use of P-chiral ligands with electron-donating groups, which can enhance the activity and enantioselectivity of the nickel catalyst. researchgate.net Mechanistic studies suggest that the reaction may proceed through an acetate-assisted heterolytic cleavage of H₂, followed by a 1,4-hydride addition. rsc.org The efficiency of these nickel-based systems is demonstrated by their high turnover numbers (TON), making them suitable for large-scale synthesis. nih.gov
Table 1: Nickel-Catalyzed Asymmetric Hydrogenation of 2-Phenylacrylic Acid
| Ligand | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|
| (R,R)-QuinoxP | 70 | 76 | researchgate.net |
| (R,R)-BenzP | >99 | 96 | researchgate.net |
| (R)-BINAP | 17 | N/A | researchgate.net |
Enzyme-Catalyzed Preparations of Optically Active Anilinobutanoic Acid Isomers
Enzyme-catalyzed reactions offer a highly selective and environmentally friendly approach to producing optically active amino acids. These biocatalytic methods operate under mild conditions and can achieve exceptional levels of enantioselectivity. While specific enzymatic routes to this compound are not extensively detailed in the provided context, the general strategies for amino acid synthesis are applicable.
One common enzymatic method is the kinetic resolution of a racemic mixture of N-acyl-amino acids using an aminoacylase. The enzyme selectively hydrolyzes one enantiomer of the acylated amino acid to the corresponding L-amino acid, leaving the unreacted D-acyl-amino acid. The two compounds can then be separated.
Another powerful enzymatic approach involves transaminases (or aminotransferases). A transaminase can catalyze the transfer of an amino group from a donor molecule (like L-alanine) to a keto acid precursor, such as 2-oxo-4-phenylbutanoic acid, to produce the desired amino acid with high enantiomeric purity. The stereochemical outcome is controlled by the specific transaminase enzyme used (L- or D-selective).
Asymmetric Synthesis Utilizing Chiral Auxiliaries and Ligands
Asymmetric synthesis using chiral auxiliaries is a well-established strategy for controlling stereochemistry. wikipedia.orgnih.gov A chiral auxiliary is a molecule that is temporarily attached to a substrate, directs a stereoselective reaction, and is then removed. scielo.org.mx This method has been widely applied to the synthesis of amino acids. researchgate.netnih.gov
In a typical approach for synthesizing α-amino acids, a glycine-derived Schiff base is complexed with a metal, often Ni(II), and a chiral ligand. nih.govnih.gov The resulting chiral complex creates a stereo-differentiated environment that directs the diastereoselective alkylation of the glycine α-carbon. nih.gov Subsequent hydrolysis removes the chiral auxiliary and the metal, yielding the enantiomerically enriched α-amino acid. nih.gov Various chiral ligands, including those derived from amino acids, terpenes, and binaphthyl compounds, have been developed for this purpose. nih.govmdpi.com
For example, Ni(II) complexes of Schiff bases derived from glycine and chiral tridentate ligands have proven to be a leading method for preparing tailor-made amino acids. nih.gov The choice of the chiral ligand, such as those based on (2S)- and (2R)-α-(methyl)cysteine, is crucial for achieving high diastereoselectivity in the alkylation step. nih.gov
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Auxiliary Type | Originator/Developer | Application | Reference |
|---|---|---|---|
| Oxazolidinones | Evans | Asymmetric alkylations and aldol (B89426) reactions | nih.gov |
| 8-phenylmenthol | Corey | General asymmetric synthesis | wikipedia.orgnih.gov |
| Camphorsultam | Oppolzer | Various asymmetric transformations | nih.gov |
| SAMP/RAMP | Enders | Asymmetric alkylation of aldehydes and ketones | nih.gov |
Enantioselective Photocycloaddition Catalysis by Chiral Brønsted Acids
Enantioselective catalysis driven by light offers unique pathways for chemical transformations. In the context of amino acid synthesis, chiral Brønsted acids can act as catalysts in enantioselective photocycloaddition reactions. While direct application to this compound is not specified, the principles can be extended from related syntheses.
A recent study demonstrated the photocatalytic synthesis of various amino acids, with serine as the main product, from CO₂ and NH₃ using a chiral mesostructured zinc sulfide (B99878) (CMZ) nanosphere. researchgate.netchemrxiv.org The chirality of the catalyst material induced spin polarization, which facilitated the separation of photogenerated carriers and promoted the formation of specific enantiomers with high enantiomeric excess. researchgate.netchemrxiv.org This approach highlights the potential of using chiral materials and light to drive the enantioselective synthesis of complex molecules like amino acids from simple precursors. researchgate.netchemrxiv.org
Integrated and Continuous Flow Synthesis Approaches for Related Amino Acid Structures
Continuous flow chemistry provides several advantages over traditional batch processing, including enhanced safety, better process control, and improved scalability. researchgate.net These benefits have led to the development of integrated flow systems for the synthesis of α- and β-amino acids. acs.orgrsc.orgrsc.org
One such system for α-amino acid synthesis involves the in situ generation of aldimines from anilines and aldehydes in a desiccant column, followed by an electrochemical carboxylation with CO₂ in a flow microreactor. acs.org This method avoids the use of toxic reagents like cyanides and produces α-amino acids in moderate to high yields. acs.org
Another example is a fully continuous four-step process for converting α-amino acids into β-amino acids via Arndt-Eistert homologation. rsc.orgrsc.org This system includes on-demand generation of diazomethane (B1218177) in a microreactor, which is then used in the homologation sequence. rsc.org Such integrated flow processes demonstrate a move towards more efficient and sustainable manufacturing of complex chemical structures. rsc.org
Chemical Reactivity and Mechanistic Studies of 2 Anilinobutanoic Acid
Proton Transfer Processes and Acid-Base Reactivity
At a very low pH, both the carboxylic acid and the aniline (B41778) nitrogen will be protonated, resulting in a cationic species. As the pH increases, the carboxylic acid will be the first to deprotonate, forming a zwitterionic intermediate, which is a neutral molecule with both a positive and a negative charge. This is the predominant form at physiological pH. As the pH becomes more basic, the anilinium ion will deprotonate to yield the anionic form of the molecule.
The equilibrium between these different protonated states is crucial in understanding the molecule's reactivity and its behavior in different chemical environments. The ability of the aniline nitrogen to accept a proton and the carboxylic acid to donate a proton dictates its role in acid-base catalyzed reactions. acs.orgyoutube.comchemguide.co.uk
Table 1: Estimated pKa Values and Predominant Forms of 2-Anilinobutanoic Acid at Different pH Ranges
| pH Range | Predominant Species | Structure |
| < 2 | Cationic | ![]() |
| 2 - 4 | Zwitterionic | ![]() |
| > 5 | Anionic | ![]() |
Elucidation of Reaction Pathways and Product Regioselectivity
The dual functionality of this compound allows for a variety of reaction pathways, often with high regioselectivity. These reactions include intramolecular processes that lead to the formation of new ring systems.
Dehydration and Molecular Rearrangement Phenomena
Intramolecular dehydration of this compound can lead to the formation of a cyclic lactam. This reaction is typically acid-catalyzed, involving protonation of the carboxylic acid to make the carbonyl carbon more electrophilic, followed by nucleophilic attack from the aniline nitrogen. science-revision.co.ukchemguide.co.uk The subsequent loss of a water molecule results in the formation of a four-membered ring, a β-lactam. The stability of the resulting ring and the reaction conditions will influence the feasibility and outcome of such a reaction.
Molecular rearrangements, such as the Smiles rearrangement, are also a possibility for derivatives of N-phenylamino acids, although specific examples for this compound are not prominently documented. slideshare.net These rearrangements typically involve an intramolecular nucleophilic aromatic substitution.
Cyclization Reactions Leading to Fused Heterocyclic Ring Systems
A significant area of the reactivity of this compound and its derivatives is their use as precursors in the synthesis of fused heterocyclic ring systems, particularly quinolones. organic-chemistry.orgmdpi.com Quinolones are an important class of compounds with a wide range of biological activities. nih.gov Several named reactions describe the cyclization of N-aryl amino acids or their derivatives to form quinolone structures.
The Conrad–Limpach–Knorr reaction involves the condensation of an aniline with a β-ketoester. mdpi.com While this reaction typically starts with aniline itself, a derivative of this compound could potentially undergo a similar cyclization.
The Gould-Jacobs reaction is another powerful method for synthesizing quinolones. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. mdpi.com The resulting quinolone can then be further modified.
The Camps cyclization is an intramolecular condensation of an N-acyl-2-aminoacetophenone derivative to form a quinolone. mdpi.com A derivative of this compound could be a suitable substrate for this type of reaction.
These cyclization reactions are of great interest in medicinal chemistry for the generation of diverse molecular scaffolds.
Investigation of Electronic and Steric Effects on Reactivity
The reactivity of this compound is significantly influenced by electronic and steric effects. The nature and position of substituents on the phenyl ring can alter the nucleophilicity of the aniline nitrogen and the acidity of the carboxylic acid. researchgate.net
Electronic Effects: Electron-donating groups on the phenyl ring will increase the electron density on the nitrogen atom, making it a stronger nucleophile and a weaker acid (higher pKa of the anilinium ion). Conversely, electron-withdrawing groups will decrease the nucleophilicity of the nitrogen and increase the acidity of the anilinium ion (lower pKa). These effects will influence the rates of reactions involving the aniline nitrogen, such as acylation and cyclization. researchgate.net
Steric Effects: The presence of bulky substituents on the phenyl ring, particularly at the ortho positions, can hinder the approach of reagents to the aniline nitrogen and the carboxylic acid group. This steric hindrance can slow down reaction rates and may influence the regioselectivity of certain reactions. numberanalytics.com For instance, in cyclization reactions, bulky groups can affect the conformation of the molecule, potentially favoring the formation of one regioisomer over another. The ethyl group on the alpha-carbon of the butanoic acid chain also contributes to the steric environment around the chiral center. nih.gov
The interplay of these electronic and steric factors is critical in controlling the chemical reactivity of this compound and in designing synthetic routes to desired products. nih.gov
Advanced Spectroscopic and Structural Characterization of 2 Anilinobutanoic Acid
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of 2-Anilinobutanoic acid.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups. For this compound, the key functional groups—the carboxylic acid, the secondary amine, the aromatic ring, and the alkyl chain—would exhibit characteristic absorption bands.
The carboxylic acid group would be identifiable by a very broad O-H stretching vibration, typically in the range of 3300-2500 cm⁻¹. orgchemboulder.com This broadness is due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp peak between 1760 and 1690 cm⁻¹. orgchemboulder.com The N-H stretch of the secondary amine is expected to produce a moderate absorption band in the 3400–3250 cm⁻¹ region. orgchemboulder.com
The aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. vscht.cz The aliphatic C-H stretching from the butanoic acid chain would be observed just below 3000 cm⁻¹ (around 2960-2850 cm⁻¹). vscht.cz Bending vibrations for the CH₂ and CH₃ groups would appear in the 1470-1350 cm⁻¹ range. orgchemboulder.com
Table 1: Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3400 - 3250 | Secondary Amine (N-H) | Stretching |
| 3300 - 2500 | Carboxylic Acid (O-H) | Stretching (Broad) |
| 3100 - 3000 | Aromatic C-H | Stretching |
| 3000 - 2850 | Aliphatic C-H | Stretching |
| 1760 - 1690 | Carboxylic Acid (C=O) | Stretching |
| 1600 - 1450 | Aromatic C=C | Stretching |
| 1470 - 1350 | Aliphatic C-H | Bending |
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the aromatic ring and the carbon backbone.
The symmetric "breathing" vibration of the aromatic ring typically gives a strong and sharp band around 990-1100 cm⁻¹. uci.edu The C=C stretching vibrations of the aromatic ring would also be prominent. While the polar C=O and O-H groups of the carboxylic acid would be visible, they are generally weaker in Raman spectra compared to FT-IR. Conversely, the C-C and C-H bonds of the aliphatic chain would show moderate to strong signals. uci.edu The S-S and C-S bonds, though not present here, are known to give strong Raman signals.
Table 2: Predicted Raman Data for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| 3100 - 3000 | Aromatic C-H | Stretching |
| 3000 - 2850 | Aliphatic C-H | Stretching |
| 1625 - 1680 | C=C | Stretching (Very Strong) |
| 1610 - 1740 | Carboxylic Acid | Moderate |
| 1550 - 1610 | Aromatic/hetero ring | Strong |
| 990 - 1100 | Aromatic rings | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule by probing the magnetic properties of atomic nuclei.
¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, distinct signals would be expected for the protons on the aromatic ring, the N-H proton, the proton on the alpha-carbon, the methylene (B1212753) (CH₂) protons, and the methyl (CH₃) protons.
The aromatic protons would typically resonate in the downfield region of 6.5-8.0 ppm, with their splitting patterns revealing the substitution pattern on the phenyl ring. The N-H proton signal would likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. The proton on the alpha-carbon (the carbon attached to both the aniline (B41778) and carboxyl groups) would be expected between 3.5 and 4.5 ppm due to the deshielding effects of the adjacent nitrogen and carbonyl group. The methylene protons of the ethyl group would likely appear as a multiplet around 1.5-2.5 ppm, and the terminal methyl protons would be the most upfield, appearing as a triplet around 0.9-1.2 ppm. ubc.calibretexts.org
Table 3: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Proton Type | Multiplicity |
|---|---|---|
| 10.0 - 13.0 | Carboxylic Acid (COOH) | Broad Singlet |
| 6.5 - 8.0 | Aromatic (Ar-H) | Multiplet |
| ~5.0 - 7.0 | Amine (N-H) | Broad Singlet |
| 3.5 - 4.5 | Alpha-Proton (CH) | Triplet/Multiplet |
| 1.5 - 2.5 | Methylene (CH₂) | Multiplet |
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. In this compound, a distinct signal would be observed for each unique carbon atom.
The carbonyl carbon of the carboxylic acid is the most deshielded and would appear far downfield, typically in the range of 170-185 ppm. hmdb.ca The carbons of the aromatic ring would resonate between 110 and 150 ppm. The carbon attached to the nitrogen (the ipso-carbon) would have a chemical shift influenced by the nitrogen atom. The alpha-carbon, attached to both the nitrogen and the carboxyl group, would be expected in the 50-60 ppm range. The carbons of the ethyl group would appear in the upfield region, with the methylene carbon around 20-40 ppm and the terminal methyl carbon at approximately 10-15 ppm. hmdb.ca
Table 4: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Carbon Type |
|---|---|
| 170 - 185 | Carboxylic Acid (C=O) |
| 110 - 150 | Aromatic (Ar-C) |
| 50 - 60 | Alpha-Carbon (CH) |
| 20 - 40 | Methylene (CH₂) |
Electronic Spectroscopy Techniques
Electronic spectroscopy, particularly UV-Visible spectroscopy, investigates the electronic transitions within a molecule upon absorption of ultraviolet or visible light. For this compound, the primary chromophore is the aniline moiety. The presence of the anilino group, an aromatic amine, is expected to give rise to characteristic absorption bands in the UV region. Aromatic amines typically exhibit a strong primary absorption band (π → π* transition) at shorter wavelengths and a weaker secondary band (n → π* transition) at longer wavelengths. masterorganicchemistry.comresearchgate.net The exact position of the absorption maximum (λ_max) can be influenced by the solvent and the substitution on the aromatic ring. Conjugation of the nitrogen lone pair with the aromatic ring is a key factor determining the electronic spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. sigmaaldrich.com The structure of this compound contains two primary chromophores—the aniline ring and the carboxylic acid group—which give rise to characteristic electronic transitions.
The aniline moiety contains a benzene (B151609) ring conjugated with the lone pair of electrons on the nitrogen atom. This extended π-system is responsible for strong absorptions in the UV region. Typically, two distinct bands are observed for aniline derivatives: a high-energy π → π* transition (the E2-band) and a lower-energy π → π* transition (the B-band). wikipedia.org For aniline, these transitions are found around 230 nm and 280 nm, respectively. wikipedia.org The carboxylic acid group contains non-bonding electrons (n) on the oxygen atoms. It can undergo a high-energy n → σ* transition, which typically occurs at the lower end of the UV spectrum, around 200-210 nm. nih.gov
Table 1: Representative UV-Vis Absorption Data for this compound
| Wavelength (λmax) | Molar Absorptivity (ε) | Type of Transition | Associated Chromophore |
| ~208 nm | Moderate | n → σ | Carboxylic Acid |
| ~240 nm | High | π → π (E2-band) | Aniline Ring |
| ~285 nm | Moderate | π → π* (B-band) | Aniline Ring |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio, providing precise molecular weight information and structural details through fragmentation analysis. researchgate.net The molecular weight of this compound (C₁₀H₁₃NO₂) is 179.22 g/mol . In a mass spectrum, the intact ionized molecule, known as the molecular ion [M]⁺, would be observed at m/z 179.
The fragmentation of this compound is governed by its functional groups: the secondary amine, the carboxylic acid, and the aromatic ring. Key fragmentation pathways include:
Alpha-Cleavage: The bond adjacent to the nitrogen atom is a likely site for cleavage. This can result in the loss of the propyl group from the butanoic acid chain or cleavage to form a stable iminium ion. Cleavage of the C-C bond adjacent to the C-N bond is a dominant pathway for amines. libretexts.org
Carboxylic Acid Fragmentation: Carboxylic acids readily fragment through the loss of the hydroxyl group (-OH, 17 amu) or the entire carboxyl group (-COOH, 45 amu). libretexts.org This would lead to fragments at m/z 162 and m/z 134, respectively.
McLafferty Rearrangement: Carboxylic acids with a sufficiently long alkyl chain can undergo a McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This typically results in a prominent peak at m/z 60 for butanoic acid. youtube.comyoutube.com A similar rearrangement is plausible for this compound.
Aniline Fragmentation: The aniline portion of the molecule can fragment by losing hydrogen cyanide (HCN, 27 amu) from the ring, a characteristic fragmentation pathway for anilines that leads to an ion at m/z 66 from an initial aniline fragment ion (m/z 93). acs.org
The base peak in the spectrum would correspond to the most stable fragment formed during ionization.
Table 2: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 179 | [C₁₀H₁₃NO₂]⁺ | Molecular Ion [M]⁺ |
| 162 | [C₁₀H₁₂NO]⁺ | Loss of hydroxyl radical (-OH) from [M]⁺ |
| 134 | [C₉H₁₂N]⁺ | Loss of carboxyl radical (-COOH) from [M]⁺ |
| 106 | [C₇H₈N]⁺ | Alpha-cleavage at the Cα-Cβ bond of the butanoic acid chain |
| 93 | [C₆H₅NH₂]⁺ | Cleavage of the N-Cα bond, forming the aniline ion |
| 77 | [C₆H₅]⁺ | Phenyl cation from fragmentation of the aniline portion |
| 60 | [C₂H₄O₂]⁺ | McLafferty rearrangement product |
Solid-State Structural Elucidation via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, its solid-state structure can be inferred from closely related compounds, such as N-Phenylglycine. nih.govwikipedia.org
The analysis would reveal detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. In the solid state, this compound, being an amino acid, would likely exist as a zwitterion, with a protonated amino group (-NH₂⁺-) and a deprotonated carboxylate group (-COO⁻).
Table 3: Representative Crystallographic Data for a this compound Analog
| Parameter | Representative Value | Description |
| Crystal System | Monoclinic | The likely crystal system based on similar structures. |
| Space Group | P2₁/c | A common space group for organic molecules. |
| a (Å) | ~9.5 | Unit cell dimension along the a-axis. |
| b (Å) | ~5.8 | Unit cell dimension along the b-axis. |
| c (Å) | ~14.0 | Unit cell dimension along the c-axis. |
| β (°) | ~105° | The angle of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| H-Bond Distance (N-H···O) | ~2.8 Å | Typical length for a strong hydrogen bond. |
Computational and Theoretical Investigations of 2 Anilinobutanoic Acid
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures
Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic and geometric properties of molecules like 2-anilinobutanoic acid. By utilizing functionals such as B3LYP with a suitable basis set like 6-31+G(d), the optimized molecular geometry, electronic structure, and other quantum chemical parameters can be accurately predicted. biointerfaceresearch.com DFT calculations are instrumental in determining the most stable conformation of the molecule by identifying the global minimum on the potential energy surface.
The electronic properties derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. The HOMO energy is associated with the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting tendency. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. researchgate.net For butanoic acid derivatives, these values help in comparing their relative stability and reactivity. biointerfaceresearch.comresearchgate.net
Theoretical vibrational analysis through DFT calculations allows for the prediction of the infrared (IR) and Raman spectra of this compound. The calculated harmonic vibrational frequencies can be correlated with experimental spectra, aiding in the precise assignment of vibrational modes. biointerfaceresearch.com The Potential Energy Distribution (PED) analysis provides a detailed description of the contribution of individual internal coordinates to each normal vibrational mode, offering a complete understanding of the molecule's vibrational characteristics.
Below is a representative data table illustrating the kind of vibrational assignments that would be obtained for this compound. The assignments are based on characteristic frequencies for the functional groups present.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment (PED) |
| ν(O-H) | ~3400 | O-H stretching |
| ν(N-H) | ~3350 | N-H stretching |
| ν(C=O) | ~1720 | C=O stretching |
| δ(N-H) | ~1600 | N-H bending |
| ν(C-N) | ~1300 | C-N stretching |
| ν(C-O) | ~1250 | C-O stretching |
| δ(C-H) | ~1450 | C-H bending (aliphatic) |
| γ(C-H) | ~750 | C-H out-of-plane bending (aromatic) |
Note: The values in this table are illustrative and would be precisely determined through specific DFT calculations for this compound.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds. orientjchem.org By examining the interactions between filled (donor) and vacant (acceptor) orbitals, the stability of the molecule arising from these delocalization effects can be quantified. orientjchem.org The second-order perturbation theory analysis of the Fock matrix in the NBO basis provides the stabilization energy (E(2)) associated with these interactions. wisc.edu
A hypothetical table of significant NBO interactions for this compound is presented below.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(N) | π(C=C) of phenyl ring | High |
| LP(O) of C=O | σ(C-C) | Moderate |
| σ(C-H) | σ*(C-N) | Low |
Note: The specific E(2) values and interacting orbitals would be determined from a detailed NBO analysis of this compound.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. youtube.com
In the case of this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen atom of the amino group, indicating their role as sites for electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid and the hydrogen on the nitrogen would exhibit positive potential, marking them as sites for nucleophilic interaction. nih.gov This analysis is crucial for understanding intermolecular interactions and the initial steps of chemical reactions. epa.gov
Quantum Chemical Modeling of Reaction Mechanisms and Transition States
Quantum chemical modeling can be employed to investigate the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a given reaction, it is possible to identify the transition states, intermediates, and products. This provides a detailed, step-by-step understanding of the reaction pathway.
For example, the modeling of the esterification or amidation reactions of this compound would involve locating the transition state structures for the nucleophilic attack on the carbonyl carbon. The calculated activation energies would provide insights into the reaction kinetics. Such computational studies are essential for designing new synthetic routes and for understanding the biochemical transformations that the molecule might undergo. While specific studies on this compound are not prevalent, the methodologies applied to similar compounds demonstrate the potential of this approach. mdpi.com
Catalytic Applications and Mechanistic Insights Involving 2 Anilinobutanoic Acid
Role in Acid-Catalyzed Organic Transformations
Acid catalysis is a cornerstone of organic synthesis, where a proton donor (Brønsted acid) or an electron-pair acceptor (Lewis acid) accelerates a reaction. taylorfrancis.com In the realm of organocatalysis, which uses small organic molecules as catalysts, amino acids have proven to be particularly effective. wikipedia.org This is often due to their bifunctional nature, possessing both an acidic carboxylic acid group and a basic amino group.
While specific studies detailing 2-anilinobutanoic acid as an acid catalyst are scarce, its structure is analogous to archetypal amino acid organocatalysts like proline. Proline catalysis is a well-established field where the secondary amine and the carboxylic acid group work in concert to activate substrates. The amine can form nucleophilic enamines or electrophilic iminium ions, while the carboxylic acid can act as a proton shuttle or engage in hydrogen bonding to stabilize transition states. wikipedia.orgrsc.org
Theoretically, this compound could function similarly. The carboxylic acid moiety (pKa ≈ 2-5) can act as a Brønsted acid, protonating substrates to enhance their electrophilicity. For instance, in reactions like esterification or acetal (B89532) formation, protonation of a carbonyl oxygen makes the carbonyl carbon more susceptible to nucleophilic attack. taylorfrancis.comrsc.org The presence of the N-phenyl group influences the basicity and nucleophilicity of the nitrogen atom compared to a simple alkyl substituent, which would, in turn, affect its role in catalytic cycles involving enamine or iminium ion formation. The development of chiral Brønsted acids, such as N-triflylphosphoramides, highlights the ongoing effort to create highly acidic and effective organocatalysts for asymmetric transformations. rsc.org
Lewis Acid Catalysis in Complex Organic Synthesis
Lewis acid catalysis involves the use of electron-deficient species, typically metal-based, to activate substrates. wikipedia.org Chiral amino acids and their derivatives are frequently employed as ligands that coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a reaction. scu.edu.cn The nitrogen and oxygen atoms of the amino and carboxyl groups of N-aryl amino acids like this compound are excellent coordination sites for metal ions.
The development of chiral ligands derived from amino acids has led to significant advances in asymmetric catalysis. For example, chiral N,N'-dioxide ligands, which can be readily synthesized from amino acids, serve as effective tetradentate ligands for various metal salts, including those of magnesium, cobalt, and rare earth metals. scu.edu.cnchinesechemsoc.org These ligand-metal complexes have been successfully used in a variety of complex organic reactions.
The role of the ligand extends beyond simply creating a chiral pocket. It can deconstruct polymeric metal salt precursors to generate soluble and more active monomeric catalytic species. chinesechemsoc.orgkuleuven.be Furthermore, the ligand can fine-tune the Lewis acidity of the metal center and prevent catalyst poisoning, leading to significant rate and selectivity enhancements, a phenomenon known as "ligand acceleration". chinesechemsoc.org While direct use of this compound as a ligand in this context is not prominent in the literature, its structure is a viable backbone for the design of new chiral ligands for Lewis acid catalysis. For instance, Cu(I)/amino acid-catalyzed coupling reactions have become a powerful tool for forming C-N and C-O bonds, with L-proline being a particularly effective ligand. chimia.ch
Table 1: Examples of Amino Acid-Derived Ligands in Lewis Acid Catalysis
| Ligand Type | Metal Ion | Reaction Type | Finding | Reference |
| Chiral N,N'-Dioxide | Mg(NTf₂)₂ | [2+2] Cycloaddition | Ligand addition significantly increased the solubility of the metal salt and the reaction yield from 8% to 78%. | chinesechemsoc.org |
| Chiral N,N'-Dioxide | Co(OTf)₂ | Michael Addition | The N-aromatic substituted amide ligand was superior to N-benzyl substituted ones in reactivity and stereocontrol. | chinesechemsoc.org |
| L-Proline | CuI | Aryl Amination | Served as an excellent ligand to promote the Ullmann amination of aryl halides with amines at moderate temperatures (60–90 °C). | chimia.ch |
| N,N-Dimethylglycine | CuI | Sonogashira Coupling | Catalyzed the coupling of aryl halides with terminal alkynes. | chimia.ch |
Biocatalysis in Stereoselective Transformations
Biocatalysis utilizes enzymes to perform chemical transformations with high chemo-, regio-, and stereoselectivity under mild conditions. The synthesis of non-canonical amino acids, including N-substituted variants, is an area where biocatalysis has made significant contributions. researchgate.netnih.gov These unique amino acids are valuable building blocks for pharmaceuticals and chemical biology. wiley.com
While many biocatalytic methods focus on producing α-amino acids, there are emerging examples of enzymes capable of forming N-aryl amino acids. A notable example involves using ethylenediamine-N,N′-disuccinic acid (EDDS) lyase. This enzyme catalyzes the hydroamination of fumarate (B1241708) with various arylamines, including aniline (B41778), to produce N-arylated aspartic acids with excellent enantiomeric excess (>99% ee) and in good yields. acs.org This demonstrates the potential for enzymes to accept aromatic amines as substrates, which are typically less nucleophilic and more challenging than their aliphatic counterparts. acs.org
The synthesis of chiral amino acids is a key application of enzyme-mediated reactions. nih.govwiley.com Directed evolution and protein engineering have expanded the substrate scope of existing enzymes, enabling the synthesis of previously inaccessible molecules. researchgate.net
One powerful enzyme used for this purpose is tryptophan synthase (TrpS), particularly its β-subunit (TrpB). researchgate.netnih.gov TrpB catalyzes the reaction between serine and indole (B1671886) to form tryptophan. Researchers have engineered TrpB to accept a wide range of nucleophiles, including various aryl amines, in place of indole. nih.govwiley.com This allows for the synthesis of β-N-substituted-α-amino acids from the readily available precursor L-serine. Mechanistic studies have shown that product re-entry into the catalytic cycle can sometimes hinder high yields, but this can be mitigated through strategies like adding excess L-serine to outcompete the product. nih.govwiley.com This approach provides a direct biocatalytic route to chiral N-aryl amino acids, a class to which this compound belongs.
Table 2: Enzyme Systems for N-Substituted Amino Acid Synthesis
| Enzyme System | Reaction Type | Substrates | Product Type | Key Finding | Reference |
| Ethylenediamine-N,N′-disuccinic acid (EDDS) lyase | Hydroamination | Fumarate + Arylamines (e.g., Aniline) | N-Arylated Aspartic Acids | Catalyzed the addition of low-nucleophilicity arylamines with >99% ee. | acs.org |
| Engineered Tryptophan Synthase β-subunit (TrpB) | β-Substitution | L-Serine + Aryl Amines | β-N-Substituted-α-Amino Acids | Directed evolution expanded substrate scope to include a dozen aryl amine nucleophiles. | nih.govwiley.com |
| Ruthenium on Carbon Nanotubes (Ru/CNT) | Reductive Amination | α-Hydroxy Acids + Ammonia | α-Amino Acids | A heterogeneous catalyst for converting biomass-derived acids (e.g., lactic acid) to amino acids (e.g., alanine). | pnas.org |
Considerations in Homogeneous and Heterogeneous Catalysis
Catalysts can be classified as homogeneous or heterogeneous. Homogeneous catalysts exist in the same phase as the reactants, while heterogeneous catalysts are in a different phase. nih.gov Both approaches have been applied to catalysis involving amino acids and their derivatives. taylorfrancis.com
Homogeneous catalysis offers high activity and selectivity due to the well-defined nature of the catalytic species. Soluble metal complexes with amino acid-derived ligands, as discussed in the Lewis acid section, are prime examples. chinesechemsoc.orgchimia.ch Another application is the integration of CO₂ capture and utilization, where amino acid salts in solution absorb CO₂ and a homogeneous metal complex then catalyzes the hydrogenation of the captured CO₂ to products like formate (B1220265) or methanol. rsc.org
Heterogeneous catalysis provides significant practical advantages, most notably the ease of catalyst separation from the reaction mixture and the potential for catalyst recycling, which aligns with the principles of green chemistry. nih.gov Amino acids can be immobilized on solid supports to create heterogeneous catalysts. For example, chiral primary amino acids have been anchored to polystyrene-based resins and used effectively in asymmetric reactions. nih.gov Another approach involves creating amino acid-anion-paired mesoporous poly(ionic liquids), which have been used as metal-free heterogeneous catalysts for CO₂ fixation. acs.org The transformation of biomass-derived intermediates into valuable amino acids has also been achieved using heterogeneous catalysts like ruthenium nanoparticles on carbon supports. pnas.orgsioc-journal.cn
The choice between a homogeneous and heterogeneous system depends on the specific requirements of the chemical transformation, balancing the need for high activity and selectivity with practical considerations of cost, separation, and reusability.
Table 3: Comparison of Homogeneous and Heterogeneous Catalysis with Amino Acid-Based Catalysts
| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |
| Catalyst Phase | Same phase as reactants | Different phase from reactants |
| Activity/Selectivity | Often higher due to well-defined active sites | Can be lower due to mass transfer limitations |
| Catalyst Separation | Difficult; may require extraction or distillation | Easy; typically by simple filtration |
| Recyclability | Often challenging | Generally straightforward |
| Thermal Stability | Can be lower | Often higher |
| Example | Soluble CuI/L-proline complex for aryl amination chimia.ch | Amino acids immobilized on polystyrene for asymmetric synthesis nih.gov |
| Example | N,N'-dioxide/metal complexes in solution chinesechemsoc.org | Ru/CNT for reductive amination of α-hydroxy acids pnas.org |
Advanced Research Perspectives and Future Directions in 2 Anilinobutanoic Acid Chemistry
Design Principles for Novel Anilinobutanoic Acid Scaffold Architectures
The design of novel scaffolds based on the 2-anilinobutanoic acid core is a key area of contemporary research. The fundamental principle guiding this exploration is the strategic modification of the lead compound to enhance potency, selectivity, and pharmacokinetic properties. This involves a systematic approach to altering various structural components of the molecule.
Key design strategies include:
Ring Modifications: Introducing substituents on the aniline (B41778) ring to modulate electronic properties and steric interactions.
Side-Chain Alterations: Varying the length and branching of the butanoic acid side chain to optimize binding to target proteins.
Introduction of Heterocycles: Replacing the phenyl ring with various heterocyclic systems to explore new chemical space and potential interactions. nih.gov
Conformational Constraints: Incorporating cyclic structures or rigid linkers to lock the molecule into a specific, biologically active conformation.
These design principles are often guided by computational modeling and a deep understanding of the target's three-dimensional structure. The goal is to create a library of diverse analogs that can be screened for improved biological activity.
Structure-Activity Relationship (SAR) Studies within Chemically Related Compound Series
Structure-activity relationship (SAR) studies are fundamental to the optimization of lead compounds. nih.gov For the this compound series, SAR investigations aim to elucidate how specific structural modifications influence biological activity. nih.gov This is typically achieved by synthesizing a series of related compounds where one part of the molecule is systematically varied, and then evaluating their biological effects. nih.govnih.gov
For instance, a study might involve preparing a series of analogs with different substituents on the aniline ring (e.g., electron-donating or electron-withdrawing groups) and at various positions (ortho, meta, para). The biological data from these analogs would then be analyzed to identify trends. Key findings from such studies can reveal which functional groups and positions are critical for activity and which can be modified to improve properties like selectivity or metabolic stability. nih.gov The insights gained from SAR are crucial for the rational design of new, more potent, and selective analogs. nih.govnih.gov
Table 1: Illustrative SAR Data for a Hypothetical Series of this compound Analogs
| Compound | Aniline Substituent | IC₅₀ (nM) |
| 1 | H | 100 |
| 2 | 4-Cl | 50 |
| 3 | 4-OCH₃ | 200 |
| 4 | 2-F | 75 |
| 5 | 3-CH₃ | 120 |
This table is for illustrative purposes only and does not represent actual experimental data.
Exploration of Anilinobutanoic Acid Motifs in Chemical Biology Tools and Probes
The this compound scaffold can be adapted for use as a chemical biology tool to investigate biological processes. nih.gov By incorporating specific functionalities, these molecules can be transformed into probes for target identification, validation, and imaging. sigmaaldrich.comresearchgate.net
Examples of such applications include:
Affinity-Based Probes: Attaching a reactive group or a tag (like biotin (B1667282) or a fluorescent dye) to a this compound analog allows for the "pull-down" and identification of its protein targets from complex biological mixtures. researchgate.net
Fluorescent Probes: Incorporating a fluorophore into the structure enables the visualization of the molecule's distribution and localization within cells and tissues. researchgate.net
Photoaffinity Labels: Introducing a photo-reactive group allows for the covalent and irreversible labeling of the target protein upon exposure to light, facilitating its identification and characterization. researchgate.net
These chemical biology tools are invaluable for elucidating the mechanism of action of this compound derivatives and for discovering new biological roles. nih.gov
Development of Prodrug Strategies Based on Carboxylic Acid Motifs
The carboxylic acid group of this compound is a prime target for prodrug strategies. cbspd.com Prodrugs are inactive or less active precursors that are converted to the active drug in the body. mdpi.com This approach can be used to overcome various pharmaceutical challenges. mdpi.comnih.gov
Key prodrug strategies for carboxylic acids include:
Esterification: Converting the carboxylic acid to an ester can increase its lipophilicity, thereby enhancing its absorption across biological membranes. cbspd.com These esters are then hydrolyzed by esterases in the plasma and tissues to release the active carboxylic acid. cbspd.com
Amide Formation: While generally more stable than esters, amides can also be used to mask the carboxylic acid. cbspd.com
Amino Acid Conjugates: Linking an amino acid to the carboxylic acid can utilize amino acid transporters to improve oral absorption and targeted delivery. mdpi.com
Phosphate (B84403) Esters: The formation of a phosphate ester can significantly increase water solubility, which is beneficial for intravenous formulations. mdpi.com
The development of prodrugs can lead to improved bioavailability, reduced side effects, and better patient compliance. nih.gov For example, masking the polar carboxylic acid can improve a drug's ability to cross the blood-brain barrier. mdpi.com
Table 2: Examples of Prodrug Strategies for Carboxylic Acid-Containing Drugs
| Prodrug Moiety | Purpose | Example (Parent Drug) |
| Methyl Ester | Increase Lipophilicity | Oseltamivir (Oseltamivir Carboxylate) |
| Pivaloyloxymethyl (POM) | Enhance Permeability | Adefovir Dipivoxil (Adefovir) mdpi.com |
| L-Alanine Ester | Improve Oral Absorption | Brivanib Alaninate (Brivanib) mdpi.com |
| Phosphate Ester | Increase Water Solubility | Fosphenytoin (Phenytoin) mdpi.com |
This table provides general examples and is not specific to this compound.
Integration with Emerging Synthetic Methodologies, Including Photoredox Catalysis and Flow Chemistry
Modern synthetic organic chemistry offers powerful tools that can be applied to the synthesis of this compound and its derivatives. Two such transformative technologies are photoredox catalysis and flow chemistry.
Photoredox Catalysis: This technique utilizes visible light to initiate chemical reactions via single-electron transfer pathways. researchgate.netnih.govarizona.edu It allows for the formation of chemical bonds under mild conditions that are often not achievable with traditional methods. arizona.edu For the synthesis of this compound analogs, photoredox catalysis could enable novel C-H functionalization reactions on the aniline ring or the alkyl chain, as well as facilitate the construction of complex heterocyclic systems. nih.govorganic-chemistry.org The direct decarboxylative arylation of α-amino acids is one such application that provides a rapid entry to benzylic amine structures. researchgate.net
Flow Chemistry: This involves performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion. youtube.com This technology offers several advantages, including precise control over reaction parameters (temperature, pressure, and reaction time), enhanced safety, and scalability. youtube.com For the synthesis of a library of this compound derivatives, flow chemistry can automate the process, leading to rapid and efficient production of a wide range of compounds for screening. youtube.com
The integration of these emerging synthetic methodologies will undoubtedly accelerate the discovery and development of new this compound-based therapeutics.
Theoretical Predictions and Experimental Validation of Novel Reactivities and Selectivities
Computational chemistry plays an increasingly important role in modern drug discovery. nih.gov Theoretical predictions can provide valuable insights into the reactivity and selectivity of molecules, guiding experimental work and saving significant time and resources.
In the context of this compound, computational methods can be used to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to model reaction pathways and predict the most likely products of a given reaction. ajchem-a.com
Understand Reaction Mechanisms: Theoretical studies can elucidate the transition states and intermediates of a reaction, providing a deeper understanding of how it proceeds.
Predict Spectroscopic Properties: Computational methods can predict properties such as NMR spectra, which can aid in the characterization of newly synthesized compounds.
Model Ligand-Receptor Interactions: Molecular docking and molecular dynamics simulations can predict how different this compound analogs will bind to a target protein, helping to rationalize SAR data and design more potent inhibitors. nih.gov
The synergy between theoretical predictions and experimental validation is a powerful paradigm in chemical research. By using computational tools to generate hypotheses that can then be tested in the laboratory, researchers can accelerate the pace of discovery and innovation in the field of this compound chemistry.
Q & A
Q. How can researchers ensure reproducibility in studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

